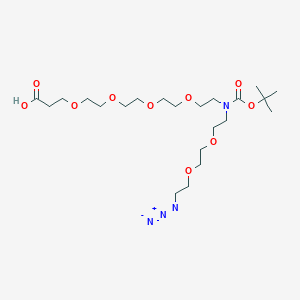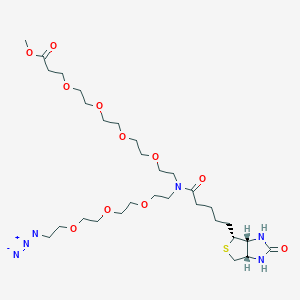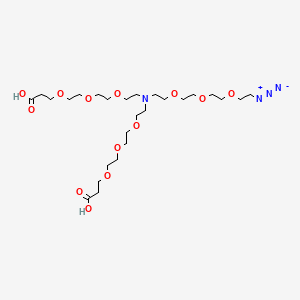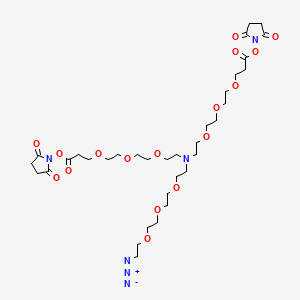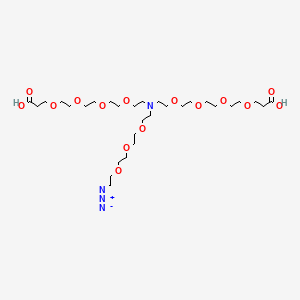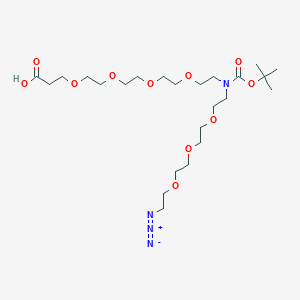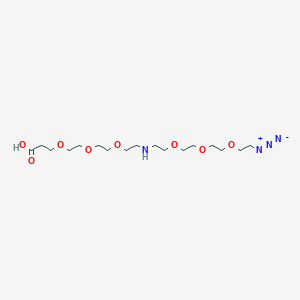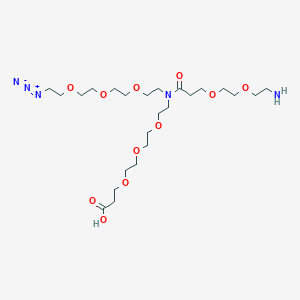
NDI-091143
概要
説明
NDI-091143 is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY). This enzyme plays a crucial role in the metabolic pathway that converts citrate to acetyl-CoA, a key precursor for lipid biosynthesis. This compound has shown significant potential in scientific research due to its ability to inhibit ACLY with high specificity and potency .
科学的研究の応用
NDI-091143 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of ACLY in metabolic pathways. In biology, it helps in understanding the regulation of lipid biosynthesis. In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders and certain types of cancer. In industry, it can be used in the development of new drugs and therapeutic agents .
作用機序
NDI-091143 exerts its effects by allosterically inhibiting ATP-citrate lyase. It stabilizes large conformational changes in the enzyme, thereby indirectly disrupting citrate binding. This inhibition leads to a decrease in the production of acetyl-CoA, which in turn affects lipid biosynthesis. The molecular targets and pathways involved include the ACLY enzyme and the downstream metabolic pathways that rely on acetyl-CoA .
Safety and Hazards
生化学分析
Biochemical Properties
NDI-091143 plays a significant role in biochemical reactions, particularly as an inhibitor of the ATP-citrate lyase enzyme . This enzyme is crucial at the intersection of glucose and lipid metabolism . This compound interacts with this enzyme, disrupting its function and thereby influencing various biochemical processes .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . For instance, in thyroid cancer cell lines, this compound was found to suppress monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase . It inhibits the catalysis of ACLY allosterically by stabilizing large conformational changes in the citrate domain, which indirectly blocks the binding and recognition of citrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of ATP-citrate lyase . It interacts with this enzyme, which plays a crucial role in the intersection of glucose and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NDI-091143 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions: NDI-091143 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and ester groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group can lead to the formation of the corresponding carboxylic acid .
類似化合物との比較
NDI-091143 is unique in its high affinity and specificity for ACLY compared to other similar compounds. Some similar compounds include:
- Hydroxycitric acid tripotassium hydrate
- Bempedoic acid
- MEDICA16
These compounds also inhibit ACLY but differ in their chemical structures, mechanisms of action, and potency. This compound stands out due to its allosteric inhibition mechanism and high binding affinity .
特性
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NDI-091143?
A: this compound is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] this compound is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []
Q2: What are the downstream effects of ACLY inhibition by this compound?
A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []
Q3: Are there any structural analogs of this compound with improved characteristics?
A: Researchers have explored structural modifications to this compound to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the this compound structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to this compound. []
Q4: Has this compound shown efficacy in preclinical models of disease?
A: While specific data on this compound's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []
Q5: Does inhibiting fatty acid metabolism with this compound impact cellular processes beyond lipid production?
A: Research suggests that this compound, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using this compound to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





